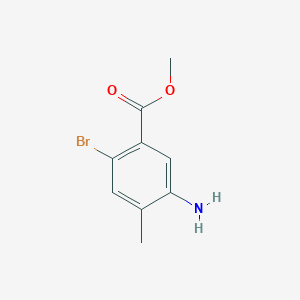

Methyl 5-amino-2-bromo-4-methylbenzoate

Descripción general

Descripción

Methyl 5-amino-2-bromo-4-methylbenzoate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bromo substituents and amino groups attached to a benzene ring. These compounds are often synthesized for their potential applications in various fields, including pharmaceuticals and materials science, particularly for their nonlinear optical (NLO) properties and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with the methylation of 4-amino-2-hydroxybenzoic acid, followed by a series of reactions including thiocyanation, ethylation, and oxidation . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate involves nitration, reduction, and investigation of various reaction conditions to optimize yield . These methods could potentially be adapted for the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate.

Molecular Structure Analysis

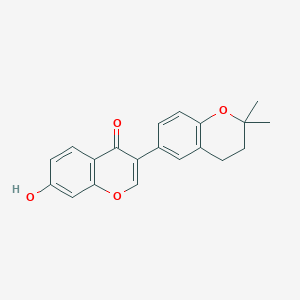

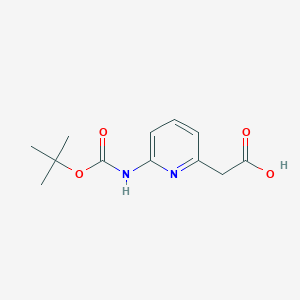

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of Methyl 2-amino-5-bromobenzoate was determined and found to have specific refractive indices, indicating its potential for NLO applications . The molecular structure is also analyzed using computational methods such as density functional theory (DFT), which can predict vibrational frequencies, molecular orbitals, and other electronic properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds is studied through various spectroscopic techniques and theoretical calculations. For instance, the formation of hydrogen bonds and the investigation of hyperpolarizability are important for understanding the NLO properties of these molecules . The presence of functional groups like amino and bromo can facilitate further chemical transformations, making these compounds versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a range of analytical techniques. The melting point, thermal stability, and mechanical behavior are determined using methods like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and microhardness testing . The optical properties, such as the energy band gap and refractive indices, are measured using optical transmission spectra and Brewster's angle method . The vibrational spectra are studied using FT-IR and FT-Raman, while NMR spectroscopy confirms the presence of hydrogen and carbon atoms . Theoretical studies complement these findings by calculating properties like dipole moment, polarizability, and hyperpolarizability .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Anti-Cancer Drug Intermediates : Methyl 5-amino-2-bromo-4-methylbenzoate is instrumental in synthesizing key intermediates for anti-cancer drugs. For instance, it is used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound involved in inhibiting thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).

Development of Insecticides : This compound is also a precursor in the synthesis of Chloranthraniliprole, a prominent insecticide. The process involves several stages, including hydrogenation, chlorination, and aminolysis, demonstrating its versatility and importance in chemical synthesis (Zheng Jian-hong, 2012).

Molecular and Structural Analysis

Molecular Structure and Vibrational Spectra Studies : Methyl 5-amino-2-bromo-4-methylbenzoate has been the subject of extensive molecular structure and vibrational spectra studies. For instance, research on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, delved into its molecular structures, vibrational wavenumbers, and the formation of hydrogen bonds using NBO calculations. Such studies are crucial for understanding the chemical and physical properties of these compounds (N. Balamurugan et al., 2015).

NLO Applications and Crystal Growth : The compound is also significant in non-linear optical (NLO) applications, as evident in the growth and characterization of Methyl 2-amino-5-bromobenzoate crystal. Such research highlights its potential in optical technologies and the importance of its crystallographic characterization for technological applications (M. Parthasarathy & R. Gopalakrishnan, 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 5-amino-2-bromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNWLHJRDAYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718852 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-bromo-4-methylbenzoate | |

CAS RN |

474330-54-6 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)